molecular formula C19H21FN2O3S B7538987 1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide

1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide

Cat. No. B7538987
M. Wt: 376.4 g/mol
InChI Key: XDLKLTPCUZBFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases. This compound belongs to the class of piperidine carboxamides and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide involves the modulation of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory responses. It also modulates the activity of various receptors in the body, including the mu-opioid receptor, which is responsible for the analgesic effects of the compound.
Biochemical and Physiological Effects
1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide has been found to have various biochemical and physiological effects. It has been reported to decrease the production of reactive oxygen species, which are responsible for oxidative stress in the body. It also modulates the production of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are responsible for various physiological functions in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide in lab experiments include its high potency and specificity for various receptors in the body. It is also readily available and has been extensively studied, which makes it a reliable compound for scientific research. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its long-term effects on the body.

Future Directions

There are various future directions for the use of 1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide in scientific research. One potential application is in the treatment of various neurological disorders, including Alzheimer's disease and multiple sclerosis. It may also be used in the development of new analgesic drugs with fewer side effects. Furthermore, further studies are needed to determine the long-term effects of this compound on the body and its potential for use in clinical settings.
Conclusion
In conclusion, 1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways in the body, and it has been found to have various biochemical and physiological effects. Although it has some limitations, its high potency and specificity make it a reliable compound for scientific research. Further studies are needed to determine its long-term effects on the body and its potential for use in clinical settings.

Synthesis Methods

The synthesis of 1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with 2-fluorobenzylamine, followed by the reaction with benzenesulfonyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in various scientific studies and has been found to be efficient and reproducible.

Scientific Research Applications

1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory, analgesic, and antitumor activities. It has also shown potential as a treatment for neuropathic pain, multiple sclerosis, and Alzheimer's disease. Furthermore, it has been reported to have a positive effect on learning and memory.

properties

IUPAC Name

1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-18-11-5-4-7-15(18)13-21-19(23)16-8-6-12-22(14-16)26(24,25)17-9-2-1-3-10-17/h1-5,7,9-11,16H,6,8,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLKLTPCUZBFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide

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